Mycobacterium tuberculosis DXR Inhibition: Activity Profile of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid
2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid inhibits Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), a validated target in the non-mevalonate isoprenoid biosynthesis pathway essential for mycobacterial survival [1]. The compound exhibits an IC50 of 8.0 μM in an enzymatic assay using DXP as substrate with NADPH cofactor [1]. While direct comparator data within the same assay for unsubstituted 2-thiopheneglyoxylic acid are not available in the public domain, the 5-chloro substitution is structurally analogous to the 5-chlorothiophene moiety found in optimized DXR inhibitors that achieve sub-micromolar potency [2], suggesting the chloro group contributes to target engagement in this enzyme class.
| Evidence Dimension | DXR enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 8.0 μM |
| Comparator Or Baseline | Unsubstituted 2-thiopheneglyoxylic acid: data not reported |
| Quantified Difference | Not calculable |
| Conditions | M. tuberculosis DXR, DXP substrate, NADPH present, 250 sec measurement |
Why This Matters
This identifies the compound as a DXR-active scaffold, enabling procurement for MEP pathway inhibitor development where chloro-substituted thiophene glyoxylates serve as key intermediates.
- [1] BindingDB. BDBM50437796 (CHEMBL2407187): IC50 = 8.00E+3 nM for M. tuberculosis DXR inhibition using DXP substrate. View Source
- [2] PDB entry 5DX7: Crystal structure of M. tuberculosis malate synthase in complex with 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylic acid, demonstrating 5-chlorothiophene pharmacophore recognition, 2015. View Source
